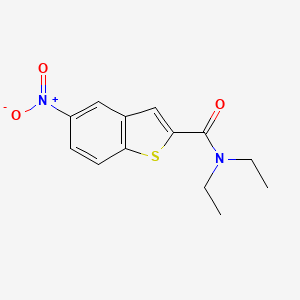

N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide

Overview

Description

“N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C13H14N2O3S . It has a molecular weight of 278.33 .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes compounds like “N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide”, has been a topic of interest in recent years . Various strategies have been employed, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions with different substrates .Molecular Structure Analysis

The molecular structure of “N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide” consists of a benzothiophene ring attached to a carboxamide group . The benzothiophene ring is a five-membered heterocyclic compound containing sulfur .Scientific Research Applications

Synthesis of PET Tracers for Cancer Imaging

N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide has been used in the synthesis of new potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. This process involves nucleophilic substitution with K18F/Kryptofix 2.2.2, followed by chromatography methodologies (Wang, Miller, Sledge, & Zheng, 2005).

Development of Radiosensitizers and Cytotoxins

The compound has been explored in the synthesis of nitrothiophene-5-carboxamides with N-(omega-aminoalkyl) side chains, showing potential as radiosensitizers for hypoxic mammalian cells and bioreductively activated cytotoxins. Studies in vivo revealed radiosensitization effects in certain cancer models, although higher doses were limited by systemic toxicity (Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, & Fielden, 1991).

Antitumor Activity Studies

Research on 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, closely related to N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide, has shown significant antitumor effects. This study emphasizes the potential of 5-arylmetylthiazole derivatives as promising agents in the search for innovative anti-cancer drugs (Ostapiuk, Frolov, & Matiychuk, 2017).

Novel Fluorescent Probes for Metal Ion Detection

Derivatives of this compound have been used to create fluorescent chemosensors for selective detection of metal ions, such as Cu(2+) in aqueous solution. This highlights the versatility of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide in the development of novel sensing materials (Bekhradnia, Domehri, & Khosravi, 2016).

Mechanism of Action

Target of Action

The primary target of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide is the Kinesin-like protein KIF11 . KIF11, also known as Eg5, is a motor protein that plays a crucial role in mitotic spindle formation, which is essential for cell division .

Mode of Action

It is believed to interact with its target, kif11, potentially inhibiting its function . This could lead to disruption of the mitotic spindle formation, thereby halting cell division .

Biochemical Pathways

Given its target, it is likely to impact thecell cycle , particularly the mitosis phase . Disruption of this process could lead to cell cycle arrest and potentially cell death .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its elimination from the body .

Result of Action

The molecular and cellular effects of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide’s action are likely related to its inhibition of KIF11. This could result in the disruption of mitotic spindle formation, leading to cell cycle arrest and potentially cell death .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and activity .

properties

IUPAC Name |

N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-14(4-2)13(16)12-8-9-7-10(15(17)18)5-6-11(9)19-12/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNRUOIDCTYJOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229488 | |

| Record name | N,N-Diethyl-5-nitrobenzo[b]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide | |

CAS RN |

477847-39-5 | |

| Record name | N,N-Diethyl-5-nitrobenzo[b]thiophene-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477847-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-5-nitrobenzo[b]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Morpholino[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B3139479.png)

![1-(tert-butyl)-3,6-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3139487.png)

![Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-thiophenecarboxylate](/img/structure/B3139494.png)

![4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B3139499.png)

![3,4-Dichloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B3139503.png)

![6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B3139512.png)

![1-(Phenylsulfonyl)-4-{[(phenylsulfonyl)oxy]imino}piperidine](/img/structure/B3139542.png)

![4-({[(2-Fluorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B3139546.png)

![2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B3139559.png)

![4-(Benzenesulfonyl)-5-hydroxy-1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B3139575.png)

![1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone](/img/structure/B3139587.png)

![N'-[(2-oxo-3-pyrrolidinylidene)methyl]benzenesulfonohydrazide](/img/structure/B3139591.png)

![5-phenyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3139599.png)